Lithium acetylide ethylenediamine complex

Catalog No.
S1534225
CAS No.
6867-30-7
M.F
C4H9LiN2
M. Wt
92.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium acetylide ethylenediamine complex

CAS Number

6867-30-7

Product Name

Lithium acetylide ethylenediamine complex

IUPAC Name

lithium;ethane-1,2-diamine;ethyne

Molecular Formula

C4H9LiN2

Molecular Weight

92.1 g/mol

InChI

InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1

InChI Key

WMWSRIHFAVOHSW-UHFFFAOYSA-N

SMILES

[Li+].C#[C-].C(CN)N

Synonyms

Ethylenediamine, compd. with lithium acetylide (Li(HC2)) (1:1); (1,2-ethanediamine-N,N’)ethynyl-lithium; (1,2-Ethanediamine-κN,κN’)ethynyl-lithium; Lithium acetylide (Li(HC2)), compd. with ethylenediamine (1:1); (1,2-Diaminoethane)(ethynyl)lithium; (

Canonical SMILES

[Li+].C#[C-].C(CN)N

Isomeric SMILES

[Li+].C#[C-].C(CN)N

The complex acts as a source of the acetylide anion (C₂H⁻) which readily reacts with carbonyl groups (C=O) present in ketones, forming a carbon-carbon bond and introducing an ethynyl group (C≡CH) onto the ketone molecule. This reaction scheme is known as the Corey-Fuchs reaction and is a versatile method for the selective introduction of the ethynyl functionality.

Ligand in Coordination Chemistry

Beyond its role in organic synthesis, lithium acetylide, ethylenediamine complex also finds utility in coordination chemistry. The complex acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. The nitrogen atoms of the ethylenediamine moiety act as the Lewis bases, forming coordinate covalent bonds with the metal center.

This complexation ability allows researchers to synthesize various transition metal complexes, including 1-alkynyl-dimethyl(triorganophosphine)gold(III) complexes. Studying these complexes can provide valuable insights into metal-ligand interactions and their potential applications in catalysis, materials science, and other research areas.

Ring-Opening Reactions of Epoxides

The complex also exhibits reactivity towards epoxides, which are cyclic ethers containing a three-membered ring with an oxygen atom. In the presence of lithium acetylide, ethylenediamine complex, epoxides undergo ring-opening reactions, leading to the formation of β-hydroxyalkynes. This reaction has been employed in the total synthesis of complex natural products such as (−)-goniotrionin and englerin A, highlighting its significance in organic synthesis.

Ethynylation of Alkyl Halides

Furthermore, lithium acetylide, ethylenediamine complex facilitates the ethynylation of alkyl halides (R-X), where R is an alkyl group and X is a halogen atom (Cl, Br, I). This reaction allows for the introduction of a terminal alkyne (RC≡CH) functionality onto the alkyl chain, providing access to diverse new organic molecules. This method proves valuable for the preparation of various functionalized alkynes used in various research endeavors.

Lithium acetylide ethylenediamine complex is an organometallic compound characterized by its unique structure and properties. This crystalline solid is known for its ability to absorb moisture from the air, which can lead to spontaneous heating and ignition under certain conditions . The compound has a molecular formula of C₄H₉LiN₂ and a molecular weight of approximately 92.07 g/mol . It is soluble in various organic solvents, including dimethylformamide, dimethyl sulfoxide, diglyme, and dioxane, making it versatile for different chemical applications .

, primarily as a reagent in organic synthesis. It is notably utilized for:

  • Alkynylation: The compound serves as an alkynylating agent, facilitating the synthesis of ethynylated ketones and other alkynes .
  • Cyclopropanol Synthesis: It is involved in the synthesis of chiral cyclopropanol derivatives, showcasing its utility in creating complex organic structures .
  • Coordination Chemistry: The complex acts as a ligand in coordination chemistry, forming complexes with various metal ions .

Lithium acetylide ethylenediamine complex can be synthesized through several methods:

  • Direct Reaction: The compound can be formed by reacting lithium acetylide with ethylenediamine under controlled conditions.
  • Solvent-Assisted Methods: Utilizing solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility and reactivity of the starting materials, leading to more efficient synthesis.

These methods allow for the production of the compound in varying purities and yields, depending on the specific conditions employed.

Lithium acetylide ethylenediamine complex finds applications across various fields:

  • Organic Synthesis: It is widely used in synthesizing complex organic molecules, particularly those involving alkynes.
  • Coordination Chemistry: The compound serves as a ligand for metal complexes, contributing to materials science and catalysis.
  • Research: Its role in biochemical research highlights its importance in studying molecular interactions and reactions within biological systems .

Interaction studies involving lithium acetylide ethylenediamine complex primarily focus on its reactivity with other chemical species. As a strong nucleophile, it can engage in various nucleophilic substitution reactions. Additionally, its coordination properties allow it to form complexes with transition metals, which can be studied to understand binding affinities and reaction mechanisms.

Lithium acetylide ethylenediamine complex shares similarities with several other organometallic compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameCharacteristics
Sodium AcetylideMore stable than lithium acetylide; used similarly but less reactive.
Potassium AcetylideHigher reactivity; often used in similar synthetic applications but less soluble.
Calcium AcetylideLess commonly used; exhibits different solubility properties compared to lithium acetylide.

Lithium acetylide ethylenediamine complex stands out due to its solubility in organic solvents and its dual role as both a strong nucleophile and a ligand, making it particularly valuable in synthetic chemistry.

By examining these aspects of lithium acetylide ethylenediamine complex, one can appreciate its significance within the realm of organometallic chemistry and its diverse applications across various scientific disciplines.

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (38.57%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (61.43%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (38.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

39990-99-3
6867-30-7

General Manufacturing Information

1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?): ACTIVE

Dates

Modify: 2023-08-15

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